1-(Pyrrolidine-2-carbonyl)piperidin-4-ol

Description

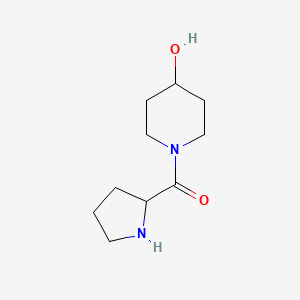

1-(Pyrrolidine-2-carbonyl)piperidin-4-ol (CAS: 1104428-71-8) is a bicyclic compound featuring a piperidine ring substituted with a hydroxyl group at position 4 and a pyrrolidine-2-carbonyl moiety attached to the nitrogen atom . The compound’s unique architecture makes it a candidate for pharmacological studies, particularly in targeting enzymes or receptors requiring dual hydrogen-bonding and hydrophobic interactions.

Properties

Molecular Formula |

C10H18N2O2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

(4-hydroxypiperidin-1-yl)-pyrrolidin-2-ylmethanone |

InChI |

InChI=1S/C10H18N2O2/c13-8-3-6-12(7-4-8)10(14)9-2-1-5-11-9/h8-9,11,13H,1-7H2 |

InChI Key |

KPRAGXJHLYLVCP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCC(CC2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings from Comparative Analysis

Impact of Substituent Type and Position

- Hydroxyl Position : RB-005 (piperidin-4-ol) exhibits 15-fold selectivity for SK1 over SK2, while its 3-ol analog (RB-019) shows reduced selectivity (6.1-fold) . This highlights the critical role of hydroxyl positioning in enzyme selectivity.

- Aromatic vs. Aliphatic Substituents : PIPD1’s bulky aromatic groups (chlorophenyl and benzyl) confer anti-tubercular activity by targeting the mycobacterial membrane protein MmpL3 . In contrast, the aliphatic pyrrolidine-carbonyl group in the target compound may favor interactions with proteases or cognitive disorder targets, as seen in benzoyl-pyrrolidine derivatives .

Functional Group Contributions

- This contrasts with P4MP4’s flexible piperidinylmethyl group, which disrupts bacterial adhesion via steric effects .

- Aromatic Heterocycles : Pyridine () and pyrimidine () substituents enhance π-π stacking in kinase binding pockets, whereas the target compound’s pyrrolidine may prioritize conformational adaptability.

Physicochemical and Pharmacokinetic Properties

- LogP and Solubility : RB-005’s octylphenethyl chain increases hydrophobicity (high LogP), favoring membrane permeability but reducing aqueous solubility. The target compound’s hydroxyl and carbonyl groups may improve solubility (lower LogP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.